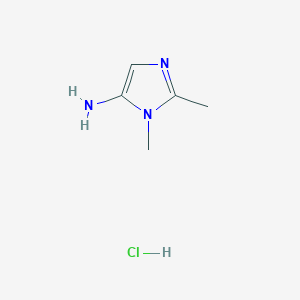

1,2-Dimethyl-1H-imidazol-5-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

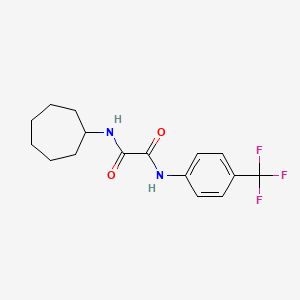

1,2-Dimethyl-1H-imidazol-5-amine hydrochloride is a chemical compound with the molecular weight of 147.61 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . The methodologies for the synthesis of imidazoles are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C5H9N3.ClH/c1-4-7-3-5 (6)8 (4)2;/h3H,6H2,1-2H3;1H .Chemical Reactions Analysis

Imidazoles, including this compound, are known to participate in a variety of chemical reactions. For instance, 1,2-Dimethylimidazole reacts with copper (II) tetraacetate to yield a copper (II) complex .Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 147.61 . It is an oil in its physical form .Applications De Recherche Scientifique

Organic Synthesis Applications

1,2-Dimethyl-1H-imidazol-5-amine hydrochloride is instrumental in the development of novel synthetic methodologies. For instance, it has been used in the serial double nucleophilic addition to the imidazole nucleus, showcasing its utility in synthesizing complex imidazole derivatives with potential applications in pharmaceuticals and agrochemicals (Ohta et al., 2000).

Material Science and Polymer Chemistry

This compound finds significant application in the preparation of UV-curable epoxide resins . The incorporation of imidazole derivatives, including 1,2-dimethylimidazole, enhances the UV/thermal conversions, thermal properties, and adhesion strengths of epoxide resins. This advancement holds promise for opto-electronic applications due to improved material performance (Chiang & Hsieh, 2008).

Catalysis Research

In catalysis, zirconium complexes supported by imidazolones derived from imidazole derivatives have been synthesized and shown to be effective catalysts for the intramolecular hydroamination of primary and secondary amines. This application demonstrates the versatility of imidazole-based compounds in facilitating chemical transformations (Hu et al., 2010).

Analytical Chemistry

Imidazole derivatives are also pivotal in analytical chemistry. A dual-sensitive probe based on an imidazole framework was developed for the determination of amines in environmental water, utilizing high-performance liquid chromatography with fluorescence detection. This novel approach enhances the detection sensitivity and specificity for environmental monitoring (You et al., 2010).

Safety and Hazards

Orientations Futures

Imidazoles have become an important synthon in the development of new drugs . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, future research may focus on the development of new synthesis methods and the exploration of new applications for imidazole derivatives.

Mécanisme D'action

Target of Action

Imidazoles, the class of compounds to which it belongs, are known to interact with a diverse range of targets, including enzymes and receptors, in various biochemical pathways .

Mode of Action

Imidazoles typically interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . The presence of the imidazole ring allows for versatile binding modes, enabling interactions with a variety of biological targets .

Biochemical Pathways

Imidazoles, in general, are involved in a wide range of biochemical pathways due to their diverse target interactions .

Action Environment

The action, efficacy, and stability of 1,2-Dimethyl-1H-imidazol-5-amine hydrochloride can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .

Propriétés

IUPAC Name |

2,3-dimethylimidazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-4-7-3-5(6)8(4)2;/h3H,6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYUHHWIESFIBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2940354.png)

![3-[(5-Amino-2-methylanilino)methyl]benzonitrile](/img/structure/B2940359.png)

![2-[4-(2-Aminoethyl)phenoxy]acetamide](/img/structure/B2940360.png)

![(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide](/img/structure/B2940362.png)

![4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2940364.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2940367.png)